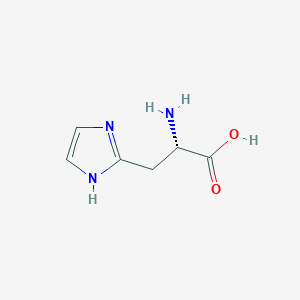

3-Imidazolyl-L-alanine

Beschreibung

3-Imidazolyl-L-alanine, chemically known as L-histidine, is a proteinogenic amino acid characterized by an imidazole ring attached to the β-carbon of an L-alanine backbone . This structure confers unique biochemical properties, such as pH buffering capacity and participation in enzyme catalysis, particularly in metalloenzymes where the imidazole group acts as a ligand for metal ions . As an essential amino acid, L-histidine plays critical roles in protein structure, oxygen transport (via hemoglobin), and immune response modulation. Its derivatives are also pivotal in drug development and biochemical research due to their versatility in molecular interactions.

Eigenschaften

Molekularformel |

C6H9N3O2 |

|---|---|

Molekulargewicht |

155.15 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(1H-imidazol-2-yl)propanoic acid |

InChI |

InChI=1S/C6H9N3O2/c7-4(6(10)11)3-5-8-1-2-9-5/h1-2,4H,3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1 |

InChI-Schlüssel |

MYFWUKZYURBPHI-BYPYZUCNSA-N |

SMILES |

C1=CN=C(N1)CC(C(=O)O)N |

Isomerische SMILES |

C1=CN=C(N1)C[C@@H](C(=O)O)N |

Kanonische SMILES |

C1=CN=C(N1)CC(C(=O)O)N |

Sequenz |

X |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison

Table 1: Key Properties of 3-Imidazolyl-L-alanine and Analogues

Detailed Analysis

3-(1-Pyrazolyl)-L-alanine

- Structure : Pyrazole, a five-membered ring with two adjacent nitrogen atoms.

- Applications: Used to probe enzyme-substrate interactions due to its ability to mimic natural amino acids while introducing steric and electronic variations .

- Research Findings : Demonstrates utility in protein engineering for creating structurally diverse peptides with modified binding affinities .

3-(1,2,4-Triazol-1-yl)-L-alanine

- Structure : Triazole, a heterocycle with three nitrogen atoms.

- Applications : Key in peptidomimetics for designing protease-resistant peptides and enzyme inhibitors. The triazole ring mimics peptide bonds, enhancing metabolic stability .

- Research Findings : Shown to improve binding affinity in kinase inhibitors by ~30% compared to imidazole-based analogues in in vitro assays .

3-(2-Tetrazolyl)-L-alanine

- Structure : Tetrazole, a high-energy ring with four nitrogen atoms.

- Applications : Valued in bioorthogonal reactions (e.g., click chemistry) for bioconjugation. Its stability under physiological conditions makes it suitable for in vivo studies .

3-(4-Thiazoyl)-L-alanine

Comparative Advantages and Limitations

Research and Industrial Implications

The structural diversity of these compounds enables tailored applications:

- Drug Design : Triazolyl and tetrazolyl variants are prioritized for stable, orally bioavailable drugs.

- Biotechnology: Pyrazolyl derivatives aid in enzyme engineering, while thiazoyl compounds are explored for antimicrobial coatings .

- Material Science : Imidazolyl-based ionic liquids (e.g., 1-Allyl-3-ethylimidazolium iodide) are used in green chemistry due to their low volatility and high conductivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.